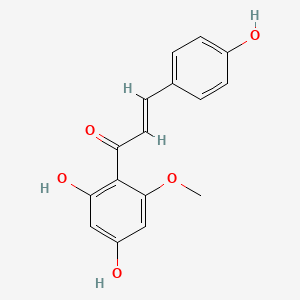
Helichrysetin
Overview
Description
Helichrysetin is a natural chalcone found in the Zingiberaceae and Asteraceae family of plants . It has been isolated from the flowers of Helichrysum odoratissimum . It has shown promising anti-cancer activity and has been able to induce apoptosis in the A549 cell line .
Molecular Structure Analysis
Helichrysetin has a molecular formula of C16H14O5 and a molecular weight of 286.28 g/mol . Its chemical name is (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one .
Physical And Chemical Properties Analysis
Helichrysetin appears as a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
1. Gastric Cancer Treatment
- Summary of Application : Helichrysetin has been found to inhibit the growth of gastric cancer cells, specifically MGC803 cells, both in vitro and in vivo .
- Methods of Application : The study involved the treatment of gastric cancer cells with Helichrysetin. The effect on cell viability, glycolysis, and protein expression was then observed .
- Results : Helichrysetin was found to decrease the expression and transcriptional regulatory activity of c-Myc and mRNA expression of c-Myc target genes. It enhanced mitochondrial oxidative phosphorylation (OXPHOS) and reduced glycolysis as evidenced by increased mitochondrial ATP production and excessive reactive oxygen species (ROS) accumulation .
2. Lung Cancer Treatment
- Summary of Application : Helichrysetin has been shown to induce apoptosis in A549 (human lung carcinoma) cells .
- Methods of Application : The study used comparative quantitative proteomics (iTRAQ labeled), followed by an exhaustive bioinformatics analysis .
- Results : The study suggested that DNA damage response (DDR) and cell cycle arrest were responsible for lung cancer cell death with helichrysetin treatment .
3. Inhibition of NF‑κB and EGFR Signaling Pathways
- Summary of Application : Helichrysetin has been found to inhibit NF‑κB nuclear translocation in mouse pancreatic β cells .
- Methods of Application : The study involved the treatment of cells with Helichrysetin and observing the effect on the activation of the NF‑κB and EGFR signaling pathways .
- Results : The study found that Helichrysetin inhibited the activation of the NF‑κB and EGFR signaling pathways induced by TNF‑α .
4. Inhibition of HIV-1 Protease
- Summary of Application : Helichrysetin has been found to possess HIV-1 protease inhibitory activity .
- Methods of Application : The study involved the treatment of HIV-1 protease with Helichrysetin and observing the effect on the protease activity .
- Results : The study found that Helichrysetin inhibited the activity of HIV-1 protease, suggesting its potential as an anti-HIV agent .
5. Anti-Oxidative Activity
- Summary of Application : Helichrysetin has been found to possess anti-oxidative activity .
- Methods of Application : The study involved the treatment of oxidative stress-induced cells with Helichrysetin and observing the effect on the oxidative stress .
- Results : The study found that Helichrysetin reduced oxidative stress in the treated cells, suggesting its potential as an antioxidant .
6. Antiplatelet Activity
- Summary of Application : Helichrysetin has been found to possess antiplatelet activity .
- Methods of Application : The study involved the treatment of platelets with Helichrysetin and observing the effect on platelet aggregation .
- Results : The study found that Helichrysetin inhibited platelet aggregation, suggesting its potential as an antiplatelet agent .
4. HIV-1 Protease Inhibition
- Summary of Application : Helichrysetin has been found to possess HIV-1 protease inhibitory activity .
- Methods of Application : The study involved the treatment of HIV-1 protease with Helichrysetin and observing the effect on the protease activity .
- Results : The study found that Helichrysetin inhibited the activity of HIV-1 protease, suggesting its potential as an anti-HIV agent .
5. Anti-Oxidative Activity
- Summary of Application : Helichrysetin has been found to possess anti-oxidative activity .
- Methods of Application : The study involved the treatment of oxidative stress-induced cells with Helichrysetin and observing the effect on the oxidative stress .
- Results : The study found that Helichrysetin reduced oxidative stress in the treated cells, suggesting its potential as an antioxidant .
6. Antiplatelet Activity
- Summary of Application : Helichrysetin has been found to possess antiplatelet activity .
- Methods of Application : The study involved the treatment of platelets with Helichrysetin and observing the effect on platelet aggregation .
- Results : The study found that Helichrysetin inhibited platelet aggregation, suggesting its potential as an antiplatelet agent .
properties
IUPAC Name |
(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGUBYRKZATRIT-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317482 | |
| Record name | Helichrysetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Helichrysetin | |
CAS RN |
62014-87-3 | |
| Record name | Helichrysetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62014-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Helichrysetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062014873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Helichrysetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HELICHRYSETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ0KMG7AW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Helichysetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0132893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



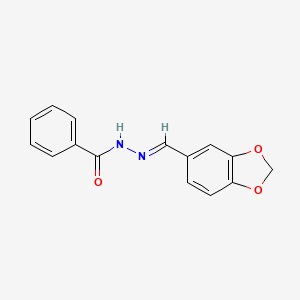
![N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B1672961.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)
![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)
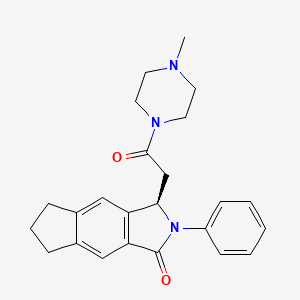
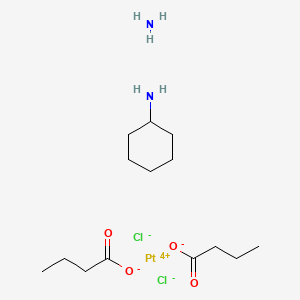
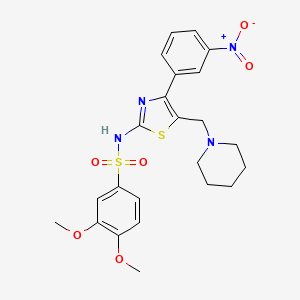
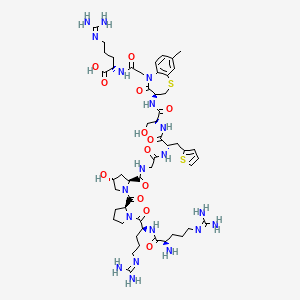
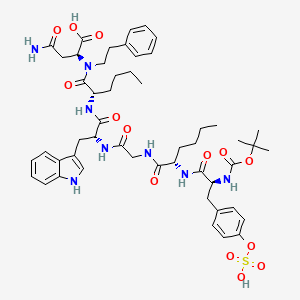
![[(2S)-4-Amino-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]-(2-phenylethyl)amino]-4-oxobutanoyl] (2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoate](/img/structure/B1672973.png)
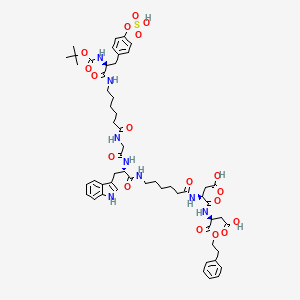
![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B1672977.png)
![N-[(R)-1-[4-(4-Methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]-2-aminoacetamide](/img/structure/B1672978.png)
![(3S)-3-[[(5S,8S,23S)-23-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(1H-indol-3-ylmethyl)-3,6,14,17,24-pentaoxo-1,4,7,13,18-pentazacyclotetracosane-8-carbonyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672979.png)